Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside
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Overview
Description
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is a synthetic compound with the molecular formula C9H15IO4 and a molecular weight of 314.12 g/mol . It is a halogenated sugar derivative, specifically an iodo sugar, and is used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside typically involves the iodination of a precursor compound, such as Methyl 2,3-O-isopropylidene-alpha-L-lyxofuranoside . The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated derivatives.
Scientific Research Applications
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside involves its interaction with specific molecular targets, such as enzymes or receptors . The iodine atom plays a crucial role in these interactions, often acting as a leaving group in substitution reactions or as a site for oxidation or reduction . The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside
- Methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside
Uniqueness
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in specific research applications where halogenated sugars are required .
Properties
Molecular Formula |
C9H15IO4 |
---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
(3aR,4R,6R,6aS)-6-(iodomethyl)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C9H15IO4/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8H,4H2,1-3H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
AAEYGFITCYWQDV-LXGUWJNJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@H]([C@@H]2O1)OC)CI)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CI)C |
Origin of Product |
United States |
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